![molecular formula C15H23N3O2 B2602292 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2415523-11-2](/img/structure/B2602292.png)
2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety and an oxolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki–Miyaura coupling reaction. This step ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or piperidine rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine:
Triazole-Pyrimidine Hybrids: Compounds that combine pyrimidine with triazole moieties, exhibiting neuroprotective and anti-inflammatory properties.
Uniqueness
2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of oxolane, piperidine, and pyrimidine rings makes it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-5-16-15(17-6-1)20-12-13-2-7-18(8-3-13)10-14-4-9-19-11-14/h1,5-6,13-14H,2-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUGTOGWDCEAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2602209.png)
![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)
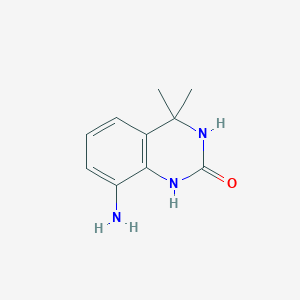
![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)
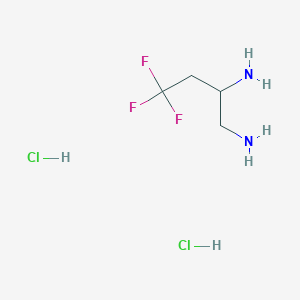
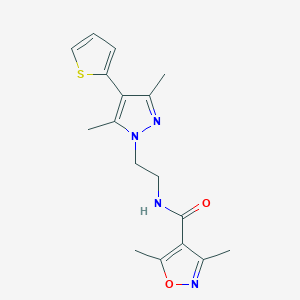
![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2602225.png)
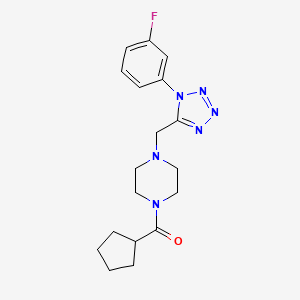
![Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2602228.png)
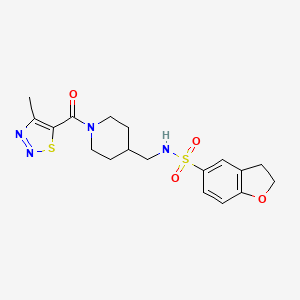
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2602230.png)
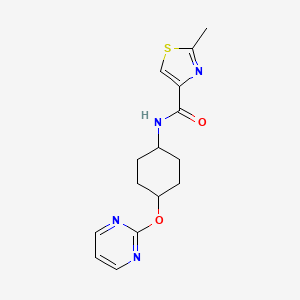
![3,4-dichloro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2602232.png)
